molecular formula C11H9B B1280118 2-Bromo-1-methylnaphthalene CAS No. 20601-22-3

2-Bromo-1-methylnaphthalene

Cat. No. B1280118
CAS RN: 20601-22-3
M. Wt: 221.09 g/mol
InChI Key: AEJFBKVIGAYAQV-UHFFFAOYSA-N
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Description

2-Bromo-1-methylnaphthalene is a brominated naphthalene derivative that is of interest in various chemical research areas. While the provided data does not directly discuss 2-Bromo-1-methylnaphthalene, it does include information on structurally related compounds which can offer insights into the properties and reactivity of brominated naphthalenes.

Synthesis Analysis

The synthesis of brominated naphthalenes can be achieved through various methods. For instance, the Diels-Alder reaction has been utilized to synthesize regioisomeric brominated naphthalenes, such as 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, from 2-methylfuran and 3-bromobenzyne . Another approach involves the bromination of 2-methylnaphthalene at low temperatures to yield 1-bromo-2-methylnaphthalene, which can then be converted to 1-methoxy-2-methylnaphthalene using sodium methoxide . These methods highlight the reactivity of methyl-substituted naphthalenes towards bromination and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, and UV-VIS, as demonstrated in the study of 2-bromo-6-methoxynaphthalene . Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the vibrational modes, molecular orbitals, and electron density distribution. The HOMO-LUMO energy gap is a critical parameter indicating the stability of the molecule, with a larger gap suggesting greater stability .

Chemical Reactions Analysis

Brominated naphthalenes participate in various chemical reactions. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to the formation of a π-complex with a trimethylenemethane-type ligand, indicating the potential for complex formation and reactivity with transition metals . The bromination of dihydroxynaphthalenes also yields dibromo derivatives, which can be further reduced and methylated to produce other functionalized naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The presence of a bromine atom can significantly affect the electronic properties, reactivity, and intermolecular interactions of the molecule. For instance, the anti-cancer potential of 2-bromo-6-methoxynaphthalene has been explored through molecular docking studies, indicating that the brominated naphthalene could interact with biological targets . Additionally, the environmental and toxicological concerns associated with the synthesis of these compounds have prompted the development of safer and more sustainable synthetic methods .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Bromination of 2-methylnaphthalene at low temperatures leads to the formation of 1-bromo-2-methylnaphthalene, a compound closely related to 2-bromo-1-methylnaphthalene. This process highlights the potential for producing various brominated naphthalene derivatives, useful in further chemical syntheses (Wang Hai-yang, 2009).
  • Characterization of Derivatives : Chiral derivatives of 1-bromo-4-methylnaphthalene, another similar compound, have been prepared and used to study π-facial selectivity in reactions with singlet oxygen, indicating the importance of substituent effects in these types of compounds (W. Adam & M. Prein, 1994).

Chemical Interactions and Properties

  • Molecular Interactions : Studies on systems like 2-methylnaphthalene and 2-halonaphthalenes have revealed interesting interactions between methyl and halogen groups, which can be crucial in understanding the behavior of brominated naphthalenes (T. Calvet et al., 1999).
  • Fluorescent Tracer Applications : 1-Methylnaphthalene, closely related to 2-bromo-1-methylnaphthalene, is used as a laser-induced fluorescence tracer in internal combustion engines, indicating potential applications of its brominated derivative in similar diagnostic and analytical techniques (Peter Fendt et al., 2020).

Catalysis and Industrial Applications

  • Catalysis Research : Studies involving the conversion of 1-methylnaphthalene to methyldecalins using catalysis present insights into potential industrial applications of brominated naphthalenes in the field of catalysis and material synthesis (B. Demirel & W. Wiser, 1996).
  • Oxidation Studies : Oxidation studies of 1-methylnaphthalene provide foundational knowledge that could be applicable to the study of 2-bromo-1-methylnaphthalene, especially in understanding its behavior under different conditions such as high temperatures and pressures (K. Mati et al., 2007).

Environmental and Health Research

  • Toxicology Studies : Research on the toxicity and metabolism of methylnaphthalene in mice might provide indirect insights into the environmental and health impacts of its brominated counterparts, which could be crucial for assessing their safe use in various applications (K. A. Griffin et al., 1981).

Future Directions

: NIST WebBook: Naphthalene, 1-bromo-2-methyl- : TCI AMERICA: 1-Bromo-2-methylnaphthalene : Sigma-Aldrich: 1-Bromo-2-methylnaphthalene

properties

IUPAC Name

2-bromo-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJFBKVIGAYAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498116
Record name 2-Bromo-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methylnaphthalene

CAS RN

20601-22-3
Record name 2-Bromo-1-methylnaphthalene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methylnaphthalene
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Record name 20601-22-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JB Lambert, DM Fabricius, JA Hoard - The Journal of Organic …, 1979 - ACS Publications
… 5 Ring expansion of the indeneby treatment with CHBrg gave 2-bromo-1-methylnaphthalene in moderate yield. 5 The Grignard reagent from this bromide was treated with allyl bromide …
Number of citations: 27 pubs.acs.org
RW Baker, Z Brkic, MV Sargent… - Australian Journal of …, 2000 - CSIRO Publishing
… 2-Bromo-1-methylnaphthalene (7) was obtained from the amine by a Sandmeyer reaction.2-Bromo-1,3-dimethylnaphthalene (8)28 was prepared from 2,3-dimethylindene.Bromination …
Number of citations: 27 www.publish.csiro.au
RA Jackson, CJ Rhodes - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… 2-Bromo- 1 -methylnaphthalene.-To a solution of potassium tert-butoxide in tert-butyl alcohol… The 2-bromo- 1-methylnaphthalene was finally obtained by crystallization from light …
Number of citations: 1 pubs.rsc.org
H Maeda, Y Kubo, R Nakashima… - European Journal of …, 2022 - Wiley Online Library
… , dried over Na2SO4, filtered, and concentrated in vacuo, giving a residue that was subjected to silica gel column chromatography (eluent; hexane) to give 2-bromo-1methylnaphthalene …
MG Reinecke, D Del Mazza… - The Journal of Organic …, 2003 - ACS Publications
… a fraction boiling at 119C/0.25 mmHg; 2-bromo-1-methylnaphthalene 0.66 g (30%): 1 H NMR … A mixture of 1.0 g (4.5 mmol) of 2-bromo-1-methylnaphthalene, 0.67 g (5.5 mmol) of crude …
Number of citations: 23 pubs.acs.org
A Podgoršek, S Stavber, M Zupan, J Iskra - Tetrahedron, 2009 - Elsevier
AH 2 O 2 –HBr system and N-bromosuccinimide in an aqueous medium were used as a ‘green’ approach to electrophilic and radical bromination. Several activated and less activated …
Number of citations: 166 www.sciencedirect.com
H Meier, M Fetten, C Schnorpfeil - European Journal of Organic …, 2001 - Wiley Online Library
… Bromination of 2-bromo-1-methylnaphthalene (15) with NBS gave the dibromide 16, which yielded the naphthaldehyde 17 upon reaction with 2-nitropropane in an alkaline medium. …
M Oestreich, UK Schmid, G Auer, M Keller - Synthesis, 2003 - thieme-connect.com
… Analogously, another dibromide 14 was synthesized whereby the starting material, 2-bromo-1-methylnaphthalene (17), is particularly difficult to access in larger quantities. For that …
Number of citations: 17 www.thieme-connect.com
P Manitto, D Monti, G Speranza - The Journal of Organic …, 1997 - ACS Publications
… 2-Bromo-1-methylnaphthalene (30b) 30 was converted into the α-diazo ketone 34 through the intermediates 31b and 32b in the same way used to prepare compound 26. On treatment …
Number of citations: 25 pubs.acs.org
S Kancherla, KB Jørgensen - The Journal of organic chemistry, 2020 - ACS Publications
… For the synthesis of boronate-coupling partners, 1-bromo-2-methylnaphthalene (3a), 2-bromo-1-methylnaphthalene (3b), and 3-methylnaphthalen-2-yl trifluoromethanesulfonate (3c) …
Number of citations: 9 pubs.acs.org

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